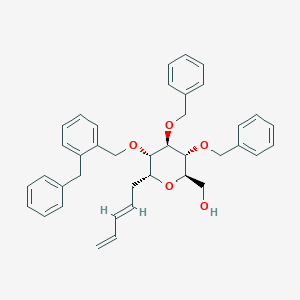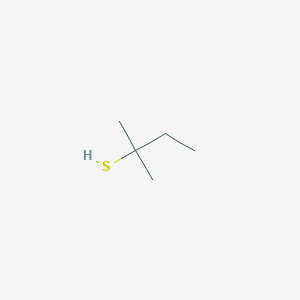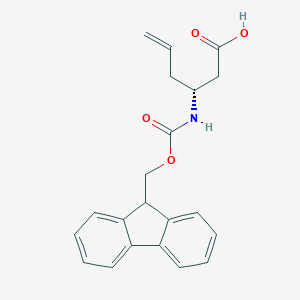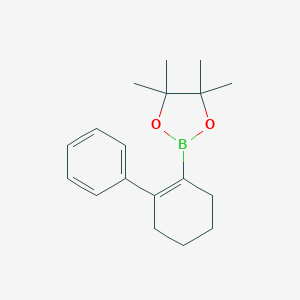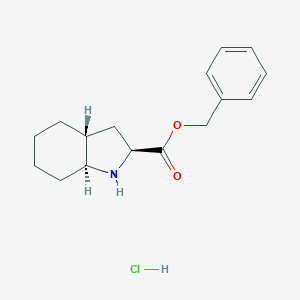![molecular formula C8H9NS B152355 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol CAS No. 133073-01-5](/img/structure/B152355.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery and development.
Mechanism Of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been shown to inhibit the activity of the mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also some limitations associated with the use of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of this compound can be challenging and requires several steps, which can make it time-consuming and expensive.
Future Directions
There are several future directions for the study of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are currently exploring different derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol to improve its potency and selectivity against cancer cells.
Another area of research is the study of the mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol. Researchers are currently investigating the specific enzymes and signaling pathways that are targeted by this compound, which could provide valuable insights into its therapeutic potential.
Finally, researchers are also exploring the potential use of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol in the treatment of other diseases such as inflammatory and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of these diseases.
Conclusion:
In conclusion, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While there are some limitations associated with its use in lab experiments, researchers are continuing to explore new derivatives and applications of this compound. Overall, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol holds great promise for the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol is a multi-step process that involves the reaction of several reagents. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a thiourea. This reaction is carried out in the presence of a catalyst such as piperidine and yields the desired product in good yields.
Scientific Research Applications
6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Several studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, 6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
133073-01-5 |
|---|---|
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol |
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol |
InChI |
InChI=1S/C8H9NS/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2 |
InChI Key |
IMWHGSBAXOCZRU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1S)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C1S)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





